8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride
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Overview
Description
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 1,6-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It’s known that naphthyridines have a wide spectrum of biological applications and are used in the treatment of several human diseases .
Result of Action
It’s known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-HIV, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-1,6-naphthyridine-8-carbonitrile
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl derivatives
Uniqueness
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride is unique due to its specific structural features and the presence of the dimethyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYHJKOPRPHDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NC(=O)C=C2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580197-54-0 |
Source
|
Record name | 8,8-dimethyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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